molecular formula C22H21N5O2 B11281553 5-methyl-N-phenyl-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-N-phenyl-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11281553
M. Wt: 387.4 g/mol
InChI Key: NAIPOCMLTCVQEY-UHFFFAOYSA-N
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Description

5-methyl-N-phenyl-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-phenyl-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the phenyl and prop-2-en-1-yloxy groups. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-phenyl-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazolopyrimidine core or the attached phenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidine compounds.

Scientific Research Applications

5-methyl-N-phenyl-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-methyl-N-phenyl-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Pyrimidine Derivatives: Compounds with a pyrimidine core also show diverse therapeutic potentials.

    Phenyl-substituted Heterocycles: These compounds have phenyl groups attached to heterocyclic cores, contributing to their biological activities.

Uniqueness

5-methyl-N-phenyl-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

5-methyl-N-phenyl-7-(2-prop-2-enoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H21N5O2/c1-3-13-29-18-12-8-7-11-17(18)20-19(15(2)25-22-23-14-24-27(20)22)21(28)26-16-9-5-4-6-10-16/h3-12,14,20H,1,13H2,2H3,(H,26,28)(H,23,24,25)

InChI Key

NAIPOCMLTCVQEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OCC=C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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